2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]-
Overview
Description
2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- is a heterocyclic organic compound that belongs to the pyrrolidinedione family. It has the molecular formula C7H8N2O2S and a molecular weight of 184.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- typically involves the reaction of 2,5-pyrrolidinedione with 2-cyanoethylthiol under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.
Substitution: The cyanoethylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted pyrrolidinedione derivatives
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular functions and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: A simpler analog with a similar pyrrolidinedione core but lacking the cyanoethylthio group.
N-Ethylsuccinimide: Another related compound with an ethyl group instead of the cyanoethylthio group.
Uniqueness
2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- is unique due to the presence of the cyanoethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)sulfanylpropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c8-4-1-5-12-9-6(10)2-3-7(9)11/h1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITZWUVNLFKOCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)SCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476972 | |
Record name | 2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356535-36-9 | |
Record name | 2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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